molecular formula C11H14BrNO2 B13084162 1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one

1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13084162
M. Wt: 272.14 g/mol
InChI Key: XBTNNJRKSIUTDW-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a brominated furan ring and a piperidine moiety connected via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromofuran.

    Formation of Ethanone Linker: The brominated furan is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(5-bromofuran-2-yl)ethan-1-one.

    Piperidine Addition: Finally, the ethanone intermediate is subjected to nucleophilic addition with piperidine under basic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated furan ring and piperidine moiety allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chlorofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one: Similar structure with a methyl group instead of bromine.

    1-(5-Nitrofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one: Similar structure with a nitro group instead of bromine.

Uniqueness

1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with molecular targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C11H14BrNO2/c12-11-5-4-10(15-11)9(14)7-8-3-1-2-6-13-8/h4-5,8,13H,1-3,6-7H2

InChI Key

XBTNNJRKSIUTDW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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